molecular formula C22H26N4O3 B3533241 4-(morpholine-4-carbonyl)-N,N-diphenylpiperazine-1-carboxamide

4-(morpholine-4-carbonyl)-N,N-diphenylpiperazine-1-carboxamide

Cat. No.: B3533241
M. Wt: 394.5 g/mol
InChI Key: GLVJACABFFMXTR-UHFFFAOYSA-N
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Description

4-(morpholine-4-carbonyl)-N,N-diphenylpiperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with morpholine and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholine-4-carbonyl)-N,N-diphenylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of morpholine with a suitable carboxylic acid derivative to form the morpholine-4-carbonyl intermediate. This intermediate is then reacted with N,N-diphenylpiperazine-1-carboxamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-(morpholine-4-carbonyl)-N,N-diphenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

4-(morpholine-4-carbonyl)-N,N-diphenylpiperazine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(morpholine-4-carbonyl)-N,N-diphenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(morpholine-4-carbonyl)-N,N-diphenylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(morpholine-4-carbonyl)-N,N-diphenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c27-21(25-15-17-29-18-16-25)23-11-13-24(14-12-23)22(28)26(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10H,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVJACABFFMXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)N2CCOCC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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